3-Bromo-1,2,4,5-tetraethylbenzene
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
92298-62-9 |
|---|---|
Molecular Formula |
C14H21Br |
Molecular Weight |
269.22 g/mol |
IUPAC Name |
3-bromo-1,2,4,5-tetraethylbenzene |
InChI |
InChI=1S/C14H21Br/c1-5-10-9-11(6-2)13(8-4)14(15)12(10)7-3/h9H,5-8H2,1-4H3 |
InChI Key |
SNEBKUGUQQWVOV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C(=C1CC)Br)CC)CC |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry of 3 Bromo 1,2,4,5 Tetraethylbenzene
Retrosynthetic Analysis for the Targeted Regioisomer of Bromotetraethylbenzene
Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. For 3-Bromo-1,2,4,5-tetraethylbenzene, the analysis reveals two primary logical pathways.
The most direct disconnection is of the carbon-bromine (C-Br) bond. This approach identifies 1,2,4,5-tetraethylbenzene as the immediate precursor. The forward synthesis would then involve a direct bromination of this tetra-alkylated aromatic ring. This strategy is attractive for its simplicity but hinges on the ability to control the regioselectivity of the bromination to favor substitution at the C3 position over any other potential reaction.
An alternative approach involves disconnecting the carbon-ethyl (C-C) bonds, working backward from the target molecule. This suggests a sequential functionalization strategy. One could envision retrosynthetically removing the ethyl groups one by one, leading to precursors such as bromotriethylbenzene or bromodiethylbenzene. Ultimately, this pathway leads back to a simpler, halogenated starting material like bromobenzene (B47551). The forward synthesis would then involve the sequential ethylation of the brominated core. This route offers a different set of challenges, primarily related to controlling the position and number of ethyl groups added in each step. Planning a synthesis for polysubstituted benzenes requires working backward from the final product and considering the directing effects of the substituents at each stage fiveable.melibretexts.orgpressbooks.pub.
Established Synthetic Routes and Challenges in Obtaining this compound
The synthesis of this compound can be approached through direct functionalization of the pre-formed tetraethylbenzene core or by constructing the substituted ring from a simpler halogenated precursor. Both methodologies present distinct advantages and significant challenges.
This approach utilizes 1,2,4,5-tetraethylbenzene as the direct precursor and attempts to introduce a bromine atom at the desired C3 position.
Electrophilic Aromatic Substitution (EAS) is a fundamental reaction for functionalizing aromatic rings. wku.edu In the case of 1,2,4,5-tetraethylbenzene, the four ethyl groups are activating substituents, meaning they increase the rate of electrophilic substitution compared to benzene (B151609). Alkyl groups are ortho- and para-directors, guiding the incoming electrophile to the positions adjacent and opposite to them on the ring. fiveable.me
In 1,2,4,5-tetraethylbenzene, the only two available positions for substitution are C3 and C6. These positions are chemically equivalent. Each position is ortho to the ethyl groups at C2 and C4 (or C1 and C5, respectively). Therefore, the electronic directing effects of the four activating ethyl groups strongly favor substitution at these two sites.
The primary challenge in this synthesis is not electronic but steric. The two vacant sites are flanked by bulky ethyl groups, which can sterically hinder the approach of the electrophile. The success of the reaction depends on choosing a brominating agent and reaction conditions that can overcome this steric hindrance without leading to side reactions.
The mechanism for bromination typically involves the generation of a potent electrophile, often by polarizing a bromine molecule (Br₂) with a Lewis acid catalyst like iron(III) bromide (FeBr₃). studymind.co.uk The benzene ring's π-electrons attack the electrophile, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. libretexts.org In the final step, a base removes a proton from the carbon bearing the new substituent, restoring the aromaticity of the ring. libretexts.org
Several reagents can be employed for electrophilic bromination, each with different reactivity and selectivity profiles. The choice of reagent can be critical for achieving regioselective bromination, especially in sterically crowded molecules. mdpi.comnih.gov
| Brominating Agent | Typical Conditions | Characteristics and Challenges |
|---|---|---|
| Br₂ with FeBr₃ or AlCl₃ | Lewis acid catalyst, often in a non-polar solvent | Standard and effective method. The Br-Br bond is polarized by the Lewis acid to create a strong electrophile. Can be too reactive, leading to potential side reactions if not controlled. |
| N-Bromosuccinimide (NBS) | Often used with a proton source or in a polar solvent like acetonitrile | A milder source of electrophilic bromine. Can offer higher regioselectivity, particularly for activated aromatic systems. mdpi.comnih.gov The reaction rate and selectivity can be enhanced in polar solvents. wku.edu |
| Hypobromous acid (HOBr) | Aqueous solutions, often generated in situ | Considered a kinetically relevant brominating agent in aqueous media, though other bromine species like BrCl and Br₂O can be more reactive. nsf.gov |
| Tetraalkylammonium tribromides | Various organic solvents | Known to be highly para-selective for certain substrates like phenols, demonstrating how the reagent can influence regioselectivity. nih.gov |
An alternative halogenation strategy involves free-radical reactions. Under UV light or in the presence of a radical initiator, halogens react with alkylbenzenes not on the aromatic ring but on the alkyl side chain. wikipedia.org This reaction proceeds via a free-radical chain mechanism and is highly selective for the benzylic position—the carbon atom directly attached to the aromatic ring—due to the resonance stabilization of the resulting benzyl radical.
For 1,2,4,5-tetraethylbenzene, treatment with bromine in the presence of UV light would lead to the substitution of a hydrogen atom on one of the methylene (B1212753) (-CH₂-) groups of an ethyl side chain, forming a bromoethyl-substituted benzene. This method, however, does not directly produce the desired aryl bromide, this compound.
While not a direct route, the possibility of subsequent molecular rearrangements exists. Rearrangement reactions involve the migration of an atom or group within a molecule. youtube.comwikipedia.org A relevant example in polysubstituted benzenes is the Jacobsen rearrangement. This reaction typically involves the migration of an alkyl group in polyalkylbenzenesulfonic acids under acidic conditions. wikipedia.org While originally described for sulfonic acids, the reaction is also considered a rearrangement of polyalkylbenzenes, and it is known to be limited to benzene rings with at least four substituents. wikipedia.org It is conceivable that under certain conditions, a halogen atom could also migrate, but this is not a standard or predictable synthetic route for preparing a specific regioisomer of a bromo-polyalkylbenzene. Therefore, free-radical halogenation followed by rearrangement is generally not considered a viable or controlled strategy for the targeted synthesis of this compound.
This strategy involves building the substituted benzene ring by adding ethyl groups to a halogenated precursor.
This approach would begin with a simpler starting material, such as bromobenzene. wikipedia.orgnih.gov The ethyl groups would then be introduced using the Friedel-Crafts alkylation reaction, which involves an alkyl halide (e.g., chloroethane) and a strong Lewis acid catalyst like aluminum chloride (AlCl₃). cerritos.edunih.gov
However, this method is fraught with significant challenges that make it difficult to control:
Polyalkylation : The product of the first ethylation (bromoethylbenzene) is more reactive towards further electrophilic substitution than the starting bromobenzene. This is because the newly added ethyl group is an activating group, which makes the ring a stronger nucleophile. cerritos.edu Consequently, the reaction tends to produce a mixture of poly-alkylated products, and stopping the reaction after a specific number of additions is challenging. quora.com
Regioselectivity : Controlling the position of the incoming ethyl groups is another major hurdle. In the starting material, bromobenzene, the bromine atom is a deactivating but ortho-, para-directing group. The first ethyl group would be directed to the ortho and para positions. As more ethyl groups are added, the directing effects become more complex, with multiple activating groups competing to direct the next substituent. Achieving the specific 1,2,4,5- substitution pattern of the ethyl groups relative to the bromine atom would be extremely difficult and would likely result in a complex mixture of isomers that would be challenging to separate.
Due to these control issues, building the target molecule from bromobenzene via sequential Friedel-Crafts ethylation is generally an inefficient and low-yielding strategy for obtaining the pure this compound regioisomer.
Sequential Functionalization Approaches for Tetraethylbenzene Core
Halogenation of Polyethylated Benzenes with Emphasis on Regioselectivity
The introduction of a bromine atom onto the 1,2,4,5-tetraethylbenzene ring is a classic example of electrophilic aromatic halogenation. libretexts.org The regioselectivity of this reaction—the specific placement of the bromine atom—is dictated by the directing effects of the four ethyl groups already present on the benzene ring.
Ethyl groups are classified as activating substituents, meaning they increase the reactivity of the benzene ring toward electrophiles compared to unsubstituted benzene. stackexchange.com They are also ortho, para-directors, channeling the incoming electrophile to the positions ortho (adjacent) and para (opposite) to themselves. stackexchange.com
In the case of 1,2,4,5-tetraethylbenzene, the four ethyl groups occupy positions 1, 2, 4, and 5. This leaves only two available positions for substitution: C3 and C6. Due to the molecule's symmetry, these two positions are chemically equivalent. The directing effects of the alkyl groups powerfully converge on these vacant sites:
Position 3 is ortho to the ethyl groups at C2 and C4.
Position 6 is ortho to the ethyl groups at C1 and C5.
Because all four activating groups direct the incoming electrophile to the only available positions, the bromination of 1,2,4,5-tetraethylbenzene is highly regioselective. The reaction proceeds with a strong preference to yield a single primary product, this compound, minimizing the formation of other isomers. The reaction is typically facilitated by a Lewis acid catalyst, such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃), which polarizes the bromine molecule (Br₂) to generate a potent electrophile (Br⁺) that can be attacked by the electron-rich aromatic ring. libretexts.orgchemistrysteps.com
Green Chemistry Principles in the Synthesis of this compound
Modern synthetic chemistry emphasizes the incorporation of green chemistry principles to minimize environmental impact. nih.gov The synthesis of this compound can be adapted to align with these principles, particularly concerning atom economy, catalysis, and waste reduction.
Catalytic Bromination Methods for Enhanced Selectivity and Atom Economy
Traditional bromination using molecular bromine and a stoichiometric Lewis acid catalyst suffers from poor atom economy. researchgate.net For every mole of the desired product, one mole of hydrogen bromide (HBr) is generated as a byproduct, meaning a maximum of 50% of the bromine atoms from the Br₂ reagent are incorporated into the target molecule. researchgate.net
The use of other brominating agents, such as N-bromosuccinimide (NBS), can also be considered under certain catalytic conditions to enhance selectivity and simplify product purification. chemistrysteps.comresearchgate.net
Reduction of Hazardous Byproducts and Waste in Synthesis
The primary byproduct of conventional aromatic bromination is hydrogen bromide (HBr), a corrosive and hazardous gas. researchgate.net Catalytic systems that consume HBr as it is formed prevent its release and the subsequent need for neutralization, which would otherwise create salt waste. researchgate.net
Further adherence to green chemistry principles involves the careful selection of solvents. Traditional halogenations often employ chlorinated solvents like dichloroethane or carbon tetrachloride, which pose environmental and health risks. The substitution of these with more benign solvents or the development of solvent-free reaction conditions are key objectives. nih.gov The replacement of moisture-sensitive and corrosive Lewis acids with solid, reusable heterogeneous catalysts also contributes to waste reduction and safer handling.
Optimization of Reaction Conditions for Yield and Regioisomeric Purity
Achieving a high yield of this compound with excellent purity requires careful control over various reaction parameters.
Influence of Catalysts, Reagents, and Solvent Systems
The choice of catalyst, brominating agent, and solvent system collectively determines the reaction's efficiency and outcome.
Catalysts : While traditional Lewis acids like FeBr₃ are effective, heterogeneous catalysts can offer advantages in terms of separation, reusability, and reduced waste. researchgate.net The catalyst's activity influences the reaction rate and must be balanced to prevent over-reaction or side-product formation.
Reagents : The selection of the brominating agent is critical. Molecular bromine is a potent reagent, while alternatives like N-bromosuccinimide may offer milder reaction conditions. chemistrysteps.comresearchgate.net Green protocols utilizing a bromide salt (e.g., NaBr) with an oxidant (e.g., H₂O₂) represent a shift towards more sustainable reagent choices. researchgate.net
The interplay between these components is crucial and is often optimized through systematic screening, as shown in the interactive table below which conceptualizes how different systems could be approached.
Table 1: Conceptual Influence of Different Catalytic Systems on Bromination
| Catalytic System | Brominating Agent | Typical Solvent | Key Advantages | Potential Challenges |
|---|---|---|---|---|
| Traditional Lewis Acid | Br₂ | Dichloroethane | High reactivity, well-established | Poor atom economy, HBr byproduct, hazardous solvent |
| Heterogeneous Solid Acid | Br₂ | Heptane | Catalyst is reusable, easier workup | May have lower activity than Lewis acids |
| Green Catalytic | NaBr / H₂O₂ | Acetic Acid / Water | High atom economy, safer reagents, benign byproducts (H₂O) | Requires careful control of pH and temperature |
Temperature and Pressure Effects on Reaction Kinetics and Thermodynamics
Temperature is a critical parameter in controlling the synthesis of this compound.
Temperature Effects : Electrophilic aromatic substitution is an exothermic reaction.
Kinetics : Increasing the temperature accelerates the reaction rate, leading to shorter completion times.
Selectivity and Purity : Higher temperatures can be detrimental to selectivity. They can provide sufficient activation energy for undesired side reactions, such as the addition of a second bromine atom (dibromination) onto the ring or potential alkyl group rearrangement. To ensure high regioisomeric purity and prevent byproduct formation, these reactions are often conducted at controlled, moderate temperatures, frequently at or below room temperature.
Pressure Effects : For liquid-phase reactions such as this, pressure generally has a minimal impact on reaction rates and equilibrium. However, if the reaction temperature were to exceed the boiling point of the solvent or bromine (59 °C), a sealed, pressurized system would be necessary to maintain the liquid phase. Such conditions are typically avoided to simplify the experimental setup and enhance safety.
The general relationship between temperature and reaction outcomes is summarized in the table below.
Table 2: General Effects of Temperature on Synthesis
| Temperature Range | Effect on Reaction Rate (Kinetics) | Effect on Product Purity (Selectivity) |
|---|---|---|
| Low (e.g., 0-10 °C) | Slow | High (favors the desired mono-bromo product) |
| Moderate (e.g., 20-40 °C) | Moderate | Good (optimal balance for many systems) |
Advanced Purification and Isolation Techniques for this compound
Achieving high purity of this compound often requires a combination of chromatographic and classical purification techniques. These methods are essential for resolving isomeric impurities and removing residual starting materials or by-products from the synthesis.
Chromatographic techniques are powerful tools for the separation of closely related isomers, such as those that may be formed during the synthesis of this compound. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are particularly well-suited for this purpose.
Gas Chromatography (GC):
Gas chromatography is a highly effective technique for the separation of volatile and thermally stable compounds. For the resolution of brominated aromatic isomers, the choice of the stationary phase is critical. Columns with non-polar or semi-polar stationary phases are often employed. The separation is based on the differential partitioning of the isomers between the stationary phase and the mobile gas phase.
Factors influencing GC separation include the column's length, internal diameter, film thickness, and the temperature program. A longer column generally provides better resolution, while optimizing the temperature ramp can enhance the separation of isomers with close boiling points.
Table 1: Illustrative Gas Chromatography (GC) Parameters for Isomer Resolution of Bromoalkylbenzenes
| Parameter | Typical Value/Condition |
|---|---|
| Column Type | Capillary Column (e.g., DB-5ms, HP-5) |
| Stationary Phase | 5% Phenyl-methylpolysiloxane |
| Column Length | 30 - 60 m |
| Internal Diameter | 0.25 - 0.32 mm |
| Film Thickness | 0.25 µm |
| Carrier Gas | Helium or Hydrogen |
| Injection Mode | Split/Splitless |
| Temperature Program | Initial temp. 100-150°C, ramp 5-10°C/min to 280-300°C |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS) |
High-Performance Liquid Chromatography (HPLC):
HPLC is a versatile technique that can be used for the separation of a wide range of organic compounds. For the separation of non-polar compounds like this compound and its isomers, reversed-phase HPLC is a common choice. In this mode, a non-polar stationary phase is used with a polar mobile phase.
The separation of positional isomers on an HPLC column is influenced by subtle differences in their polarity and interaction with the stationary phase. mtc-usa.com Columns with phenyl or C18 (octadecyl) stationary phases are often effective for separating aromatic isomers. google.comnacalai.com The choice of mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol, is optimized to achieve the desired resolution. rsc.org
Table 2: Illustrative High-Performance Liquid Chromatography (HPLC) Parameters for Isomer Resolution
| Parameter | Typical Value/Condition |
|---|---|
| Column Type | Reversed-Phase (e.g., C18, Phenyl-Hexyl) |
| Stationary Phase | Octadecylsilane (C18) or Phenyl |
| Particle Size | 3 - 5 µm |
| Column Dimensions | 4.6 mm ID x 150-250 mm length |
| Mobile Phase | Isocratic or gradient mixture of Acetonitrile/Water or Methanol/Water |
| Flow Rate | 0.5 - 1.5 mL/min |
| Detection | UV-Vis Detector (e.g., at 254 nm) |
For bulk purification and achieving high purity levels, crystallization and distillation are indispensable techniques.
Crystallization:
Crystallization is a process used to purify solid compounds. uct.ac.za The principle relies on the difference in solubility of the desired compound and the impurities in a particular solvent. esisresearch.org For this compound, which is likely a solid at room temperature, a suitable solvent would be one in which the compound is sparingly soluble at low temperatures but highly soluble at higher temperatures.
The process involves dissolving the crude product in a minimal amount of a hot solvent to form a saturated solution. savemyexams.com As the solution cools slowly, the solubility of the compound decreases, leading to the formation of crystals. rochester.edu Impurities, being present in smaller amounts, tend to remain in the solution. The purified crystals are then collected by filtration. The selection of an appropriate solvent or solvent system is crucial for effective purification. uct.ac.za
Distillation:
Distillation is a primary method for purifying liquids based on differences in their boiling points. onepetro.org For high-boiling point compounds like this compound, vacuum distillation is often employed. By reducing the pressure, the boiling point of the compound is lowered, which helps to prevent thermal decomposition.
Fractional distillation, using a fractionating column, is particularly effective for separating compounds with close boiling points, such as isomers. The efficiency of the separation depends on the length and type of packing material in the column. This method is widely used in the petroleum and chemical industries for the purification of aromatic hydrocarbons. onepetro.orgnist.gov
Mechanistic Investigations of 3 Bromo 1,2,4,5 Tetraethylbenzene Reactivity
Electrophilic Aromatic Substitution (EAS) Pathways of 3-Bromo-1,2,4,5-tetraethylbenzene
Electrophilic aromatic substitution (EAS) is a cornerstone of aromatic chemistry, and understanding the behavior of substituted benzenes is crucial. msu.edumasterorganicchemistry.com In the case of this compound, the directing effects of the substituents play a pivotal role.
The four ethyl groups on the benzene (B151609) ring are activating groups and ortho-, para-directors for electrophilic aromatic substitution. youtube.comlibretexts.org This is due to their electron-donating inductive effect, which enriches the electron density of the aromatic ring, making it more susceptible to attack by electrophiles. libretexts.org The bromine atom, conversely, is a deactivating group due to its electron-withdrawing inductive effect, yet it also directs incoming electrophiles to the ortho and para positions due to the resonance effect of its lone pairs. libretexts.org
In this compound, the position of electrophilic attack is a result of the cumulative influence of all five substituents. The single available hydrogen atom is at the 6-position. The ethyl groups at positions 1, 2, 4, and 5 all activate the ring towards substitution. The bromo group at position 3 deactivates the ring but directs ortho and para. The only available position for substitution is ortho to the ethyl groups at positions 2 and 4 and meta to the ethyl groups at positions 1 and 5, as well as meta to the bromo group. The significant steric hindrance created by the four bulky ethyl groups surrounding the remaining hydrogen atom is a major factor to consider. wikipedia.org Steric effects arise from the spatial arrangement of atoms and can slow down chemical reactions due to the physical blocking of the reaction site. wikipedia.org
In reactions where a second functional group is introduced onto the this compound ring, the principles of kinetic and thermodynamic control become relevant. The initial electrophilic attack will be governed by the activation energies of the possible pathways (kinetic control). However, if the reaction conditions allow for reversibility, the product distribution may shift to favor the most stable isomer (thermodynamic control). Given the highly substituted nature of the ring, any subsequent substitution would likely lead to a product with significant steric strain, influencing the thermodynamic stability.
Nucleophilic Aromatic Substitution (SNAr) on this compound
Nucleophilic aromatic substitution (SNAr) provides a pathway to replace a leaving group on an aromatic ring with a nucleophile. wikipedia.org This reaction typically requires the presence of strong electron-withdrawing groups to activate the ring for nucleophilic attack. wikipedia.orgyoutube.com
For a conventional SNAr (addition-elimination) reaction to occur, the aromatic ring must be "activated" by electron-withdrawing groups positioned ortho or para to the leaving group. wikipedia.orgmasterorganicchemistry.com These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex. libretexts.org In this compound, the ethyl groups are electron-donating, which deactivates the ring towards nucleophilic attack. Therefore, this compound is considered "unactivated" for SNAr reactions, and such transformations are generally unfavorable under standard conditions.
In the absence of activating groups, nucleophilic substitution on aryl halides can sometimes proceed through a different mechanism involving a highly reactive intermediate called benzyne (B1209423) (or an aryne). masterorganicchemistry.commakingmolecules.comlibretexts.org This elimination-addition mechanism is favored by the use of very strong bases, such as sodium amide (NaNH2). masterorganicchemistry.com The base abstracts a proton from a carbon atom adjacent to the one bearing the leaving group, which is then eliminated to form a transient triple bond within the aromatic ring. masterorganicchemistry.commakingmolecules.com
For this compound, the formation of a benzyne intermediate would require the abstraction of a proton from either the 2- or 4-position. However, these positions are occupied by ethyl groups, not hydrogen atoms. The only available hydrogen is at the 6-position, which is not adjacent to the bromo substituent at position 3. Therefore, the formation of a benzyne intermediate from this compound via the standard elimination-addition pathway is not possible.
Metal-Catalyzed Cross-Coupling Reactions Involving the Carbon-Bromine Bond
The carbon-bromine bond in this compound offers a valuable handle for the formation of new carbon-carbon and carbon-heteroatom bonds through metal-catalyzed cross-coupling reactions. kubikat.org These reactions have become powerful tools in modern organic synthesis.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are widely used to couple aryl halides with various partners. In the context of this compound, these reactions would involve the oxidative addition of the aryl bromide to a low-valent palladium complex, followed by transmetalation (in the case of Suzuki) or migratory insertion and subsequent reductive elimination to form the coupled product and regenerate the palladium catalyst. The steric bulk of the four ethyl groups could influence the efficiency of these coupling reactions by hindering the approach of the catalyst and the coupling partner to the reaction center.
Table of Reaction Parameters for Metal-Catalyzed Cross-Coupling of Aryl Bromides
| Reaction Name | Typical Catalyst | Coupling Partner | Key Reaction Step |
| Suzuki Coupling | Pd(PPh₃)₄, Pd(OAc)₂ | Organoboron compound | Transmetalation |
| Heck Coupling | Pd(OAc)₂, PdCl₂ | Alkene | Migratory Insertion |
| Sonogashira Coupling | Pd(PPh₃)₄/CuI | Terminal alkyne | Transmetalation (from Cu) |
| Buchwald-Hartwig Amination | Pd₂(dba)₃, Pd(OAc)₂ | Amine | Reductive Elimination |
| Stille Coupling | Pd(PPh₃)₄ | Organotin compound | Transmetalation |
This table provides a general overview of common cross-coupling reactions applicable to aryl bromides. The specific conditions for this compound would need to be optimized to account for its unique steric and electronic properties.
Palladium-Catalyzed C-C Bond Formation (e.g., Suzuki, Heck, Sonogashira)
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. This compound, as an aryl bromide, is a suitable substrate for these transformations.
Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with an organohalide. libretexts.org The catalytic cycle for the Suzuki coupling of this compound would generally proceed through three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with an organoboron species, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org The reaction is typically carried out in the presence of a base. libretexts.org The bulky nature of the tetraethyl-substituted benzene ring may influence the reaction kinetics, potentially requiring specific ligand systems to facilitate efficient coupling. The steric hindrance around the bromine atom could necessitate the use of sterically demanding phosphine (B1218219) ligands to promote the oxidative addition step. Research on other sterically hindered aryl bromides has shown that the choice of ligand is crucial for achieving high yields. epa.gov
Heck Reaction: The Heck reaction couples aryl halides with alkenes to form substituted alkenes. organic-chemistry.org The reaction of this compound with an alkene would follow a similar catalytic cycle involving oxidative addition, migratory insertion of the alkene into the Pd-C bond, and subsequent β-hydride elimination to release the product. organic-chemistry.org The regioselectivity of the alkene insertion and the stereoselectivity of the resulting double bond are key aspects of this reaction. The significant steric bulk of the this compound substrate could favor the formation of the linear product over the branched one. Studies on highly sterically hindered substrates like 2-bromo-1,3,5-triisopropylbenzene (B188717) have demonstrated that ketone products can be obtained selectively. thieme-connect.de
Sonogashira Coupling: This reaction facilitates the formation of a C(sp²)-C(sp) bond by coupling an aryl halide with a terminal alkyne. libretexts.org The Sonogashira coupling of this compound would typically employ a palladium catalyst and a copper(I) co-catalyst in the presence of a base. libretexts.orgorganic-chemistry.org The mechanism involves the formation of a copper acetylide, which then undergoes transmetalation to the palladium center, followed by reductive elimination. The steric hindrance of the tetraethylphenyl group could impact the rate of the coupling reaction, potentially requiring tailored reaction conditions, such as the choice of phosphine ligand, to achieve optimal results. epa.gov Research on other brominated aromatic compounds has shown that Sonogashira-type reactions can be efficient for creating complex molecules. rsc.orgchemrxiv.org
| Reaction | Coupling Partner | Key Mechanistic Steps | Potential Influence of Substrate Structure |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Organoboron Compound | Oxidative Addition, Transmetalation, Reductive Elimination libretexts.org | Steric hindrance may require specific phosphine ligands. epa.gov |
| Heck Reaction | Alkene | Oxidative Addition, Migratory Insertion, β-Hydride Elimination organic-chemistry.org | Bulky substrate may favor linear product formation. thieme-connect.de |
| Sonogashira Coupling | Terminal Alkyne | Formation of Copper Acetylide, Transmetalation, Reductive Elimination libretexts.orgorganic-chemistry.org | Steric hindrance may necessitate tailored reaction conditions. epa.gov |
C-N and C-O Coupling Reactions Facilitated by Transition Metals
Transition metal-catalyzed C-N and C-O bond-forming reactions, such as the Buchwald-Hartwig amination, are crucial for synthesizing arylamines and aryl ethers. While specific studies on this compound are not prevalent, the general principles can be applied.
For C-N coupling, a palladium catalyst, in conjunction with a suitable phosphine ligand and a base, would facilitate the reaction between this compound and an amine. The catalytic cycle is analogous to that of C-C coupling reactions, involving oxidative addition, coordination of the amine, deprotonation to form an amido complex, and reductive elimination to yield the arylamine. The steric hindrance of the tetraethylphenyl group would likely play a significant role, necessitating the use of bulky, electron-rich phosphine ligands to promote the reductive elimination step.
Similarly, C-O coupling to form aryl ethers would involve the reaction of this compound with an alcohol or a phenol (B47542) in the presence of a copper or palladium catalyst. The mechanism typically involves the formation of a metal alkoxide or phenoxide, which then couples with the aryl bromide.
Radical Reactions and Photochemistry of this compound
The C-Br bond in this compound can undergo homolytic cleavage under radical or photochemical conditions, leading to the formation of a highly reactive aryl radical.
The homolytic cleavage of the carbon-bromine bond in this compound generates a 1,2,4,5-tetraethylphenyl radical. The stability of this radical is influenced by both electronic and steric factors. The ethyl groups, through hyperconjugation, can provide some electronic stabilization to the radical center. However, the primary factor contributing to its persistence would be the steric shielding provided by the four ethyl groups. This steric hindrance can kinetically stabilize the radical by impeding dimerization and other bimolecular reactions. The concept of radical stability being enhanced by steric bulk is a well-established principle in organic chemistry. nrel.gov
Upon irradiation with ultraviolet light, this compound can undergo photoinduced transformations. The initial step is likely the homolytic cleavage of the C-Br bond to form the 1,2,4,5-tetraethylphenyl radical and a bromine atom. This reactive radical intermediate can then participate in a variety of subsequent reactions, depending on the reaction conditions and the presence of other reagents.
For instance, in the absence of other trapping agents, the radical could abstract a hydrogen atom from a solvent molecule or another organic molecule. It could also potentially undergo intramolecular reactions, although the rigid aromatic ring limits such possibilities. In the presence of radical traps, such as alkenes or other unsaturated compounds, the aryl radical can add across the double bond, leading to the formation of new carbon-carbon bonds and more complex molecular structures.
Rearrangement Reactions and Isomerization Pathways of Polyethylated Aromatic Systems
Polyalkylated aromatic systems, including those with multiple ethyl groups, can undergo rearrangement and isomerization reactions, particularly under thermal or acidic conditions. wikipedia.org These transformations often involve the migration of alkyl groups around the aromatic ring.
For this compound, such rearrangements could lead to a mixture of its isomers. The mechanism of these isomerizations can be complex, often involving carbocationic intermediates formed by the protonation of the aromatic ring followed by a series of 1,2-shifts of the ethyl groups. The relative stability of the different isomeric carbocations will influence the final product distribution. Computational studies on other polyalkylated benzenes have shown that the energy barriers for these migrations can be significant. researchgate.net
Furthermore, under pyrolytic conditions, more drastic rearrangements involving the cleavage and reformation of the aromatic ring itself are conceivable, although this would require very high temperatures. wikipedia.org These types of rearrangements are generally less controlled and can lead to a complex mixture of products.
Advanced Spectroscopic and Structural Characterization of 3 Bromo 1,2,4,5 Tetraethylbenzene
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
NMR spectroscopy provides unparalleled insight into the chemical environment of each proton and carbon atom within the molecule. Due to the molecule's symmetry, a simplified yet information-rich spectrum is anticipated.
The ¹H NMR spectrum is expected to reveal the distinct electronic environments of the aromatic and ethyl-group protons.
Aromatic Region: The benzene (B151609) ring contains a single, isolated proton at the C6 position. With no adjacent protons to couple with, this signal is predicted to appear as a sharp singlet. Its chemical shift would be influenced by the surrounding electron-donating ethyl groups and the deshielding bromine atom.
Aliphatic Region: The four ethyl groups are chemically non-equivalent due to their positions relative to the bromine atom. The two ethyl groups at C1 and C5 are equivalent to each other, as are the two ethyl groups at C2 and C4. This results in two distinct sets of ethyl signals.
Each set will consist of a quartet for the methylene (B1212753) (-CH₂-) protons, coupled to the three protons of the adjacent methyl group.
Each set will also feature a triplet for the methyl (-CH₃) protons, coupled to the two protons of the adjacent methylene group.
The methylene protons, being closer to the aromatic ring (benzylic position), will resonate at a lower field (higher ppm) compared to the methyl protons.
Table 1: Predicted ¹H NMR Chemical Shifts for 3-Bromo-1,2,4,5-tetraethylbenzene
| Proton Type | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |
| Aromatic H (C6-H) | ~7.10 | Singlet | 1H |
| Methylene H (C2, C4 -CH₂-) | ~2.75 | Quartet | 4H |
| Methylene H (C1, C5 -CH₂-) | ~2.65 | Quartet | 4H |
| Methyl H (C2, C4 -CH₂CH₃ ) | ~1.20 | Triplet | 6H |
| Methyl H (C1, C5 -CH₂CH₃ ) | ~1.15 | Triplet | 6H |
Note: Predicted values are based on analysis of similar structures like 1,2,4,5-tetramethylbenzene (B166113) and bromoethylbenzenes. Actual experimental values may vary. chemicalbook.comchemicalbook.com
A proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. Due to symmetry, eight distinct signals are predicted for the 14 carbon atoms.
Aromatic Carbons: Six signals are expected for the aromatic carbons. One signal will correspond to the protonated carbon (C6), identifiable by its higher intensity in a standard ¹³C spectrum or by using techniques like DEPT (Distortionless Enhancement by Polarization Transfer). Five signals will represent the five substituted, quaternary carbons (C1, C2, C3, C4, C5). The carbon atom directly bonded to the bromine (C3) is expected to be shifted upfield relative to what electronegativity alone would suggest, a phenomenon known as the 'heavy atom effect'.
Aliphatic Carbons: Four signals are expected for the aliphatic carbons, corresponding to the two non-equivalent sets of ethyl groups. This includes two signals for the methylene carbons and two for the terminal methyl carbons.
Table 2: Predicted ¹³C NMR Signal Assignments for this compound
| Carbon Type | Predicted Chemical Shift (ppm) | Notes |
| Aromatic C-H (C6) | ~130 | Protonated aromatic carbon |
| Aromatic C-Br (C3) | ~124 | Quaternary, subject to heavy atom effect |
| Aromatic C-Et (C2, C4) | ~142 | Quaternary |
| Aromatic C-Et (C1, C5) | ~138 | Quaternary |
| Methylene (-CH₂-) | ~25 | Aliphatic |
| Methylene (-CH₂-) | ~23 | Aliphatic |
| Methyl (-CH₃) | ~16 | Aliphatic |
| Methyl (-CH₃) | ~15 | Aliphatic |
Note: Predicted values are based on general ¹³C chemical shift ranges and data from analogous compounds like bromotetramethylbenzene. chemicalbook.comnist.gov Quaternary carbon signals are typically of lower intensity.
To unambiguously assign the predicted ¹H and ¹³C signals, two-dimensional NMR experiments are essential.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key correlations would be observed between the methylene quartet and the methyl triplet within each of the two distinct ethyl groups, confirming their connectivity.
HMQC (Heteronuclear Multiple Quantum Coherence): This experiment correlates proton signals with the carbon signals to which they are directly attached. It would definitively link the aromatic proton signal to the C6 carbon signal and each methylene proton signal to its corresponding methylene carbon signal, and likewise for the methyl groups.
NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment could provide further structural confirmation by showing through-space correlations between protons that are physically close. For instance, correlations would be expected between the aromatic proton (C6-H) and the methylene protons of the adjacent ethyl groups at C1 and C5. Correlations between the methylene protons of adjacent ethyl groups (e.g., between C1-ethyl and C2-ethyl) would also be anticipated.
Bromine NMR: The direct observation of bromine nuclei (⁷⁹Br and ⁸¹Br) by NMR is generally not feasible for routine structural analysis. Both stable isotopes are quadrupolar, which leads to very rapid nuclear relaxation and extremely broad resonance signals, making them difficult to detect with standard NMR instruments.
Mass Spectrometry for Molecular Ion Identification and Fragmentation Mechanism Analysis
Mass spectrometry is used to determine the molecular weight and molecular formula of a compound and can provide structural information based on its fragmentation patterns.
The electron ionization (EI) mass spectrum of this compound would be expected to show a prominent molecular ion peak. A key characteristic would be the isotopic signature of bromine. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in two molecular ion peaks of nearly equal intensity, separated by two mass units (M⁺ and M+2). nist.gov
Common fragmentation pathways would likely include:
Benzylic Cleavage: Loss of a methyl radical (•CH₃, 15 Da) from one of the ethyl groups to form a stable secondary benzylic carbocation. This is often a very favorable fragmentation pathway for alkylbenzenes.
Loss of Bromine: Cleavage of the C-Br bond to lose a bromine radical (•Br, 79 or 81 Da), resulting in a C₁₄H₂₁⁺ fragment.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, which can be used to determine the elemental composition and confirm the molecular formula. The exact mass is calculated using the masses of the most abundant isotopes of each element.
Table 3: Predicted HRMS Data for this compound
| Molecular Formula | Ion | Calculated Monoisotopic Mass (Da) |
| C₁₄H₂₁⁷⁹Br | [M]⁺ | 268.0827 |
| C₁₄H₂₁⁸¹Br | [M+2]⁺ | 270.0806 |
Note: Calculated mass based on ¹²C = 12.00000, ¹H = 1.00783, ⁷⁹Br = 78.91834, and ⁸¹Br = 80.91629. The experimentally determined mass should match this value within a few parts per million (ppm), confirming the molecular formula C₁₄H₂₁Br. echemi.com
Tandem Mass Spectrometry (MS/MS) for Complex Fragmentation Pathways
Tandem mass spectrometry (MS/MS) is a powerful technique for elucidating the structure of ions by inducing fragmentation and analyzing the resulting product ions. For this compound, MS/MS studies would reveal complex fragmentation pathways characteristic of polyalkylated and halogenated aromatic compounds. While specific experimental data for this exact compound is not publicly available, the fragmentation behavior can be predicted based on established principles for related molecules, such as other alkylbenzenes and brominated aromatic compounds. nih.govcore.ac.uk
Under electron impact (EI) ionization, the molecular ion (M⁺˙) would be the initial species observed. Collision-induced dissociation (CID) in an MS/MS experiment would lead to a cascade of fragmentation reactions. The primary fragmentation events are expected to involve the cleavage of the C-Br bond and the loss of alkyl substituents.
Key predicted fragmentation pathways include:
Loss of a Bromine Radical: A common pathway for bromo-aromatic compounds is the homolytic cleavage of the C-Br bond to lose a bromine radical (•Br), resulting in a [M-Br]⁺ ion.
Loss of HBr: Elimination of a hydrogen bromide molecule can occur, particularly through rearrangement processes, leading to an [M-HBr]⁺˙ ion.
Benzylic Cleavage: The ethyl substituents are prone to benzylic cleavage. The most favorable of these is the loss of a methyl radical (•CH₃) from one of the ethyl groups to form a stable benzylic cation, [M-CH₃]⁺. This is a dominant fragmentation route for many alkylbenzenes. core.ac.uk
Loss of an Ethyl Radical: Cleavage of a full ethyl group (•C₂H₅) would produce an [M-C₂H₅]⁺ ion.
Consecutive Losses: Subsequent fragmentation steps would involve sequential losses of ethylene (B1197577) (C₂H₄) from the remaining ethyl groups following initial fragmentation events. For instance, the [M-CH₃]⁺ ion could further lose ethylene.
These complex pathways, summarized in the table below, allow for detailed structural confirmation. The relative abundance of fragment ions would depend on the collision energy used in the MS/MS experiment. nih.gov
| Precursor Ion (m/z) | Predicted Product Ion | Neutral Loss | Fragmentation Pathway |
|---|---|---|---|
| 268/270 (M⁺˙) | [M-Br]⁺ | •Br | C-Br Bond Cleavage |
| 268/270 (M⁺˙) | [M-CH₃]⁺ | •CH₃ | Benzylic Cleavage |
| 268/270 (M⁺˙) | [M-C₂H₅]⁺ | •C₂H₅ | Ethyl Group Cleavage |
| [M-CH₃]⁺ | [M-CH₃-C₂H₄]⁺ | C₂H₄ | Ethylene Elimination |
| [M-Br]⁺ | [M-Br-C₂H₄]⁺ | C₂H₄ | Ethylene Elimination |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Confirmation
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is indispensable for identifying functional groups and analyzing the vibrational modes of a molecule. For this compound, these methods confirm the presence of both aromatic and alkyl moieties.
The IR and Raman spectra of this compound are expected to display a series of characteristic bands that correspond to specific molecular vibrations. chemicalbook.com
Alkyl C-H Vibrations: The ethyl groups give rise to strong C-H stretching vibrations in the 2850-2975 cm⁻¹ region in the IR spectrum. Asymmetric and symmetric stretches of the CH₃ and CH₂ groups will be distinguishable. C-H bending vibrations (scissoring, rocking, wagging) for the alkyl groups are expected in the 1375-1465 cm⁻¹ range.
Aromatic C-H Vibrations: The single C-H bond remaining on the aromatic ring will produce a sharp, weaker stretching absorption around 3030-3100 cm⁻¹. libretexts.orgpressbooks.pub The out-of-plane ("oop") C-H bending vibration is highly characteristic of the substitution pattern. For a 1,2,3,5-tetrasubstituted benzene ring (or in this case, 1,2,4,5-tetraethyl with a bromine at position 3), this band is expected in the 800-880 cm⁻¹ region.
Aromatic C=C Vibrations: The stretching vibrations of the carbon-carbon bonds within the benzene ring typically appear as a series of bands in the 1450-1600 cm⁻¹ region. pressbooks.pub For substituted benzenes, two prominent bands are often observed near 1600 cm⁻¹ and 1500 cm⁻¹.
C-Br Vibration: The C-Br stretching vibration is expected to appear as a strong absorption in the far-infrared region, typically between 600 and 500 cm⁻¹.
Raman spectroscopy provides complementary information. Non-polar bonds, such as the C=C bonds of the aromatic ring, often produce strong Raman signals. The symmetric "ring breathing" vibration, which involves the entire aromatic ring expanding and contracting, is a particularly strong and characteristic band in the Raman spectrum, expected around 1000-1200 cm⁻¹. nih.gov
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Typical IR Intensity | Typical Raman Intensity |
|---|---|---|---|
| Aromatic C-H Stretch | 3100 - 3030 | Weak to Medium | Medium |
| Alkyl C-H Stretch | 2975 - 2850 | Strong | Strong |
| Aromatic C=C Stretch | 1600 - 1450 | Medium to Weak | Strong |
| Alkyl C-H Bend | 1465 - 1375 | Medium | Medium |
| Aromatic C-H Out-of-Plane Bend | 880 - 800 | Strong | Weak |
| C-Br Stretch | 600 - 500 | Strong | Medium |
X-ray Crystallography for Solid-State Molecular Architecture
X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. Although a crystal structure for this compound has not been reported in public databases, its molecular architecture can be inferred from the known structures of related brominated and poly-alkylated benzene derivatives.
A crystallographic study would precisely measure all intramolecular geometric parameters.
Bond Lengths: The C-C bond lengths within the aromatic ring would be expected to average around 1.39 Å, with slight variations due to the electronic effects of the substituents. The C(sp²)-C(sp³) bond between the ring and the ethyl groups would be approximately 1.51 Å. The C(sp²)-Br bond length is anticipated to be around 1.90 Å.
Bond Angles: The internal C-C-C bond angles of the benzene ring would deviate slightly from the ideal 120° of a perfect hexagon due to steric strain from the bulky ethyl groups and the bromine atom. The angles involving the substituted carbons (C-C(Et)-C and C-C(Br)-C) would likely be larger than 120°, while the angle at the unsubstituted carbon might be slightly compressed.
Torsional Angles: The ethyl groups are not expected to be coplanar with the benzene ring due to steric hindrance. The torsional angles (dihedral angles) defined by C(ring)-C(ring)-C(ethyl)-C(methyl) would reveal the specific orientation of each ethyl group relative to the plane of the aromatic ring.
| Parameter | Expected Value | Basis of Prediction |
|---|---|---|
| Aromatic C-C Bond Length | ~1.39 Å | Standard benzene ring geometry |
| Aromatic C-H Bond Length | ~1.08 Å | Standard aromatic C-H distance |
| C(ring)-C(ethyl) Bond Length | ~1.51 Å | Typical C(sp²)-C(sp³) bond |
| C-Br Bond Length | ~1.90 Å | Typical C(aromatic)-Br bond |
| Internal Ring Angles | ~120° (with deviations) | Steric influence of substituents |
| Ethyl Group Torsional Angles | Non-zero (twisted) | Minimization of steric hindrance |
The arrangement of molecules in the crystal lattice is governed by non-covalent intermolecular interactions. acs.org For this compound, the crystal packing would likely be dominated by van der Waals forces originating from the large alkyl groups. Additionally, specific halogen-related interactions could play a significant role. nih.gov Potential interactions include:
Halogen Bonding: The bromine atom possesses a region of positive electrostatic potential on its outer lobe (the σ-hole), which can interact favorably with a nucleophilic region on an adjacent molecule, such as the π-electron cloud of an aromatic ring (Br···π interaction). nih.gov
π-π Stacking: Face-to-face or offset stacking of the aromatic rings might occur, driven by electrostatic and dispersion forces, although this could be sterically hindered by the bulky ethyl groups.
C-H···π Interactions: Hydrogen atoms from the ethyl groups of one molecule can interact with the electron-rich face of the aromatic ring of a neighboring molecule.
UV-Vis Spectroscopy for Electronic Transitions and Conjugation Effects
UV-Vis spectroscopy probes the electronic transitions within a molecule. The spectrum of this compound is dominated by the π → π* transitions of the aromatic chromophore. science-softcon.de The substitution pattern significantly influences the position (λ_max) and intensity (ε) of the absorption bands compared to unsubstituted benzene. pressbooks.pub
Benzene exhibits a strong primary absorption band (E2-band) around 204 nm and a weaker, vibrationally-structured secondary band (B-band) around 255 nm. pressbooks.pub The substituents on this compound are expected to cause the following effects:
Alkyl Groups: The four ethyl groups are electron-donating through an inductive effect. This raises the energy of the highest occupied molecular orbital (HOMO), resulting in a bathochromic (red) shift of the absorption bands to longer wavelengths. libretexts.org
Bromine Atom: The bromine atom has a dual effect. Its electronegativity causes an inductive electron withdrawal (-I effect), while its lone pairs can donate electron density to the ring via resonance (+R or +M effect). libretexts.orglibretexts.org For halogens, the inductive effect often slightly outweighs the resonance effect in terms of ground-state properties, but both influence the electronic transitions.
The combination of these effects will lead to a red shift and a potential hyperchromic effect (increased absorption intensity) for both the primary and secondary absorption bands relative to benzene. The fine vibrational structure of the B-band, characteristic of benzene, is often blurred or completely lost in heavily substituted derivatives. libretexts.org
| Compound | Transition | Approximate λ_max (nm) | Effect of Substitution |
|---|---|---|---|
| Benzene | π → π* (Primary) | ~204 | Reference |
| Benzene | π → π* (Secondary) | ~255 | Reference |
| This compound | π → π* (Primary) | > 210 (Predicted) | Bathochromic shift |
| This compound | π → π* (Secondary) | > 265 (Predicted) | Bathochromic shift, loss of fine structure |
Theoretical and Computational Chemistry of 3 Bromo 1,2,4,5 Tetraethylbenzene
Quantum Chemical Calculations of Electronic Structure and Stability
Quantum chemical calculations are fundamental in determining the electronic structure and thermodynamic stability of molecules like 3-bromo-1,2,4,5-tetraethylbenzene. These calculations can predict molecular geometries, electronic properties, and relative energies, which are crucial for understanding the compound's behavior.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-31G(d)), would be the standard approach for geometry optimization. This process determines the lowest energy arrangement of the atoms in the molecule, providing predicted bond lengths, bond angles, and dihedral angles.
The optimized geometry of this compound is expected to feature a planar benzene (B151609) ring, with the four ethyl groups and the bromine atom attached. The ethyl groups will likely adopt conformations that minimize steric hindrance. The C-Br bond length and the bond angles around the substituted carbons would be of particular interest, as they are influenced by the electronic effects of the ethyl groups and the bromine atom.
Following geometry optimization, vibrational frequency calculations are typically performed. These calculations not only confirm that the optimized structure corresponds to a true energy minimum (indicated by the absence of imaginary frequencies) but also predict the infrared (IR) and Raman spectra of the molecule. Each calculated vibrational mode corresponds to a specific molecular motion, such as C-H stretching, C-C bond stretching of the ring and ethyl groups, and bending modes.
Table 1: Predicted Structural Parameters for this compound (Illustrative based on similar structures)
| Parameter | Predicted Value |
| C-Br Bond Length | ~1.90 Å |
| C-C (Aromatic) Bond Length | ~1.40 Å |
| C-C (Ethyl) Bond Length | ~1.54 Å |
| C-H Bond Length | ~1.09 Å |
| C-C-C (Aromatic) Bond Angle | ~120° |
| C-C-Br Bond Angle | ~120° |
Note: These are estimated values based on typical bond lengths and angles for similar substituted benzenes. Actual DFT calculations would provide more precise values.
Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity.
For this compound, the HOMO is expected to be a π-orbital localized primarily on the electron-rich benzene ring, influenced by the electron-donating ethyl groups. The LUMO is likely to be a π* anti-bonding orbital, also centered on the aromatic system. The presence of the bromine atom, with its lone pairs and its σ-withdrawing/π-donating character, will also influence the energies and distributions of these orbitals.
A smaller HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. This analysis can help predict how this compound might behave in chemical reactions, such as electrophilic aromatic substitution or reactions involving the bromine substituent.
Table 2: Illustrative Frontier Molecular Orbital Energies
| Orbital | Energy (eV) - Conceptual |
| HOMO | -6.5 |
| LUMO | -0.5 |
| HOMO-LUMO Gap | 6.0 |
Note: These are conceptual values to illustrate the principle. Actual values would be obtained from specific quantum chemical calculations.
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
A significant application of computational chemistry is the prediction of spectroscopic data, which can then be compared with experimental spectra to confirm the structure of a synthesized compound.
Computational methods, particularly DFT, can be used to calculate the nuclear magnetic resonance (NMR) shielding tensors for each nucleus in this compound. These can then be converted into chemical shifts (δ) by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS).
Similarly, the ¹³C NMR spectrum can be predicted. This would show signals for the six unique carbon atoms in the benzene ring and the two types of carbon atoms in the ethyl groups. The carbon atom attached to the bromine (C-Br) would have a characteristic chemical shift.
As mentioned, vibrational frequency calculations from DFT can be used to simulate the infrared (IR) and Raman spectra of this compound. The simulated spectra would show characteristic absorption bands corresponding to different vibrational modes.
Key predicted vibrational frequencies would include:
C-H stretching from the aromatic ring and the ethyl groups (typically in the 2800-3100 cm⁻¹ region).
Aromatic C-C stretching (around 1450-1600 cm⁻¹).
CH₂ and CH₃ bending modes (in the 1375-1470 cm⁻¹ region).
C-Br stretching (typically in the lower frequency region, around 500-600 cm⁻¹).
The NIST Chemistry WebBook provides an experimental gas-phase IR spectrum for the related compound 3-bromo-1,2,4,5-tetramethylbenzene, which shows characteristic C-H and C-C stretching and bending vibrations that would be analogous to those expected for the tetraethyl derivative. nist.govnist.gov Comparing the computed spectrum of this compound with such experimental data for similar molecules is a valuable exercise in computational chemistry.
Computational Studies of Reaction Mechanisms and Transition States
Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions by mapping out the potential energy surface that connects reactants, transition states, and products. For this compound, computational studies could investigate various potential reactions.
For instance, in an electrophilic aromatic substitution reaction, calculations could determine the preferred position of attack (the sole hydrogen on the ring), the structure of the Wheland intermediate (the sigma complex), and the energy barrier (activation energy) for the reaction. The calculations would likely confirm that the steric hindrance from the bulky ethyl groups significantly influences the reaction pathway.
Furthermore, reactions involving the C-Br bond, such as Grignard reagent formation or cross-coupling reactions, could be modeled. DFT calculations can be used to locate the transition state structures for these reactions and calculate the associated activation energies. This information is invaluable for understanding the reactivity of the compound and for optimizing reaction conditions.
Although specific computational studies on the reaction mechanisms of this compound are not documented in the searched literature, the principles of applying computational methods to study reaction pathways of substituted benzenes are well-established.
Potential Energy Surface Mapping for Key Synthetic and Transformative Reactions
The potential energy surface (PES) is a fundamental concept in computational chemistry that maps the energy of a molecule as a function of its geometry. For this compound, PES mapping can elucidate the mechanisms of key synthetic and transformative reactions. Due to the steric hindrance posed by the four ethyl groups, reactions at the aromatic ring or the bromine atom are expected to have unique energy profiles.
Electrophilic Aromatic Substitution: In electrophilic aromatic substitution reactions, such as nitration or further halogenation, the bulky ethyl groups would significantly influence the stability of the Wheland intermediate (arenium ion). Density Functional Theory (DFT) calculations on similar polysubstituted benzenes have shown that the substitution pattern dramatically affects the regioselectivity and reaction rates. rsc.orgacs.orglibretexts.org For this compound, an electrophilic attack would likely be directed to the only available hydrogen position. However, the steric crowding from the adjacent ethyl groups would raise the energy of the transition state, making such reactions challenging. Computational studies on other substituted benzenes have shown that the reaction often proceeds through an addition-elimination mechanism without the formation of a stable charged Wheland intermediate. rsc.org
Cross-Coupling Reactions: Transformative reactions like the Suzuki-Miyaura coupling are crucial for forming new carbon-carbon bonds. organic-chemistry.orgnih.gov For a sterically hindered substrate like this compound, the oxidative addition of the palladium catalyst to the C-Br bond is a critical step. nih.govrsc.org PES mapping for such a reaction would reveal a high activation barrier for the oxidative addition due to the steric hindrance around the bromine atom, which is a common challenge for hindered aryl halides. nih.gov The subsequent steps of transmetalation and reductive elimination would also be influenced by the steric bulk of the ethyl groups. nih.gov
Grignard Reagent Formation: The formation of a Grignard reagent is another key transformation. The reaction involves the insertion of magnesium into the C-Br bond. mnstate.edumasterorganicchemistry.commasterorganicchemistry.com The PES for this reaction would likely show a significant energy barrier due to the need for the magnesium surface to access the C-Br bond, which is shielded by the ethyl groups. The stability of the resulting Grignard reagent would also be a subject of computational investigation, as steric hindrance can sometimes lead to more stable organometallic compounds.
Calculation of Activation Barriers and Reaction Pathways
Building upon PES mapping, the calculation of activation barriers provides quantitative data on reaction kinetics. For this compound, these calculations are essential for predicting the feasibility and outcomes of various reactions.
Suzuki-Miyaura Coupling: DFT calculations on the Suzuki-Miyaura reaction involving bromobenzene (B47551) have identified the activation energies for the three key steps: oxidative addition, transmetalation, and reductive elimination. nih.gov For a more hindered system, these barriers would be expected to be higher. The table below presents hypothetical, yet plausible, activation energies for the Suzuki-Miyaura coupling of this compound compared to bromobenzene, illustrating the expected impact of steric hindrance.
| Reaction Step | Bromobenzene Activation Energy (kcal/mol) | Expected Trend for this compound |
| Oxidative Addition | ~9.6 | Significantly Higher |
| Transmetalation | ~36.8 (rate-determining) | Higher |
| Reductive Elimination | ~17.7 | Moderately Higher |
| Data for bromobenzene is illustrative and based on findings for similar systems. nih.gov |
Molecular Dynamics Simulations to Understand Conformational Behavior and Solvation Effects
Molecular dynamics (MD) simulations can provide a detailed picture of the conformational flexibility of the ethyl groups and how the molecule interacts with a solvent. semanticscholar.orgkoreascience.kr For this compound, the rotation of the four ethyl groups is a key conformational feature.
Quantitative Structure-Property Relationship (QSPR) Modeling for Chemical Performance Prediction
QSPR models are statistical tools that correlate the chemical structure of a molecule with its physicochemical properties. researchgate.netaidic.itrsc.org While a specific QSPR model for this compound is not available, models developed for alkylbenzenes can provide a framework for predicting its properties. wanfangdata.com.cnscope-journal.com
These models use molecular descriptors, which are numerical representations of a molecule's structure, to predict properties like boiling point, critical temperature, and pressure. For this compound, relevant descriptors would include topological indices, constitutional descriptors (e.g., molecular weight, number of atoms), and quantum-chemical descriptors (e.g., dipole moment, polarizability).
A hypothetical QSPR study for a series of polysubstituted alkylbenzenes, including this compound, could yield a regression equation of the form:
Property = c0 + c1Descriptor1 + c2Descriptor2 + ...
The table below shows an example of how a QSPR model could be used to predict a property like the boiling point for a set of related compounds.
| Compound | Experimental Boiling Point (°C) | Predicted Boiling Point (°C) |
| 1,2,4,5-Tetraethylbenzene | 250 | 252 |
| 1-Bromo-2,4,6-triethylbenzene | ~280 | 278 |
| This compound | ~304 scope-journal.com | 305 |
| Note: The predicted values are for illustrative purposes to demonstrate the principle of QSPR modeling. |
Such models are valuable for estimating the properties of new or uncharacterized compounds, saving time and resources that would otherwise be spent on experimental measurements. aidic.it
Applications of 3 Bromo 1,2,4,5 Tetraethylbenzene in Advanced Organic Synthesis and Materials Science
As a Building Block for Complex Polyaromatic Hydrocarbons (PAHs) and Extended Aromatic Systems
While specific studies detailing the use of 3-Bromo-1,2,4,5-tetraethylbenzene in the synthesis of complex PAHs have not been identified, its structure lends itself to such applications. Bromoarenes are common precursors in reactions like the Suzuki, Stille, and Negishi couplings, which are instrumental in forming new carbon-carbon bonds to construct larger aromatic systems.
The electronic properties of PAHs are highly dependent on their size, shape, and substitution pattern. The introduction of a 1,2,4,5-tetraethylphenylene unit, derived from this compound, into a larger π-conjugated system would likely influence its electronic characteristics. The electron-donating nature of the ethyl groups would be expected to raise the energy of the highest occupied molecular orbital (HOMO) of the resulting PAH. However, no specific research has been published to confirm the extent of this effect for this particular compound.
The significant steric bulk of the four ethyl groups on the benzene (B151609) ring could, in principle, be utilized to induce non-planar, helical, or chiral geometries in larger molecules. When coupled to other planar aromatic systems, the steric clash between the ethyl groups and adjacent substituents could force a twisting of the molecular backbone. There are, however, no documented examples of this compound being used for the synthesis of such complex architectures.
Integration into Functional Materials
The potential for incorporating this compound into functional materials is an area that remains largely unexplored, according to available literature.
Bromo-substituted aromatic compounds are sometimes used in the synthesis of materials for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). They can serve as building blocks for larger conjugated molecules or polymers that form the active layers in these devices. The tetraethyl-substituted benzene core could enhance the solubility and processability of such materials. At present, there is no specific research demonstrating the use of this compound in the fabrication of organic semiconductors or optoelectronic devices.
The direct arylation polymerization of bromoarenes is a powerful method for synthesizing conjugated polymers. In theory, this compound could be polymerized with suitable comonomers to yield polymers with a 1,2,4,5-tetraethylphenylene repeating unit. Such polymers might exhibit interesting solubility and morphological properties due to the bulky side chains. Nevertheless, the synthesis and characterization of such polymers have not been reported.
The synthesis of MOFs and COFs often relies on organic linkers with specific geometries and functional groups. While bromo-substituted molecules can be used to create functionalized linkers, there is no evidence in the scientific literature of this compound being utilized for the synthesis of MOFs or COFs. The steric hindrance from the ethyl groups might pose challenges for its incorporation into highly ordered framework structures.
Applications in Catalysis and Ligand Design
The presence of four ethyl groups on the benzene ring in this compound introduces significant steric bulk. This feature is highly desirable in the design of advanced ligands for catalysis, as it can profoundly influence the stability, activity, and selectivity of the resulting metal complexes.
Synthesis of Ligands for Transition Metal-Mediated Transformations
The bromine atom on the this compound scaffold serves as a synthetic handle for the introduction of coordinating groups, most notably phosphine (B1218219) moieties, which are pivotal in the construction of ligands for palladium-catalyzed cross-coupling reactions. The general approach involves the reaction of the bromoarene with a phosphine source, often via an organolithium or Grignard intermediate.
For instance, a common synthetic route to produce bulky phosphine ligands involves the lithiation of a sterically hindered aryl bromide followed by quenching with a chlorophosphine. This methodology could be readily applied to this compound to yield novel, sterically demanding phosphine ligands. The significant steric hindrance provided by the four ethyl groups would be expected to create a unique coordination environment around a metal center, which can enhance catalytic performance.
The development of bulky and electron-rich phosphine ligands has been a major advancement in catalysis. These ligands, particularly dialkylbiarylphosphines, have been shown to dramatically improve the efficiency of cross-coupling reactions. nih.govnih.gov The rationale behind using sterically hindered ligands is that they promote the formation of monoligated, highly reactive palladium(0) species, which are crucial for the oxidative addition step in the catalytic cycle. liv.ac.uk Furthermore, the steric bulk can facilitate the final reductive elimination step, leading to faster product formation. nih.gov
While specific examples for this compound are not prevalent in the literature, the synthesis of analogous bulky phosphine ligands from other sterically hindered bromoarenes is well-documented and provides a clear blueprint for its potential application. nih.govdigitellinc.com
Investigation of Catalytic Activity of Derivatives (e.g., for C-C or C-Heteroatom Coupling)
Derivatives of this compound, particularly the corresponding phosphine ligands, are anticipated to be highly effective in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura (C-C coupling) and Buchwald-Hartwig amination (C-N coupling) reactions. The steric bulk of the tetraethylphenyl group on the phosphine ligand would be instrumental in promoting reactions that are typically challenging.
Suzuki-Miyaura Coupling:
In the Suzuki-Miyaura reaction, which forms a carbon-carbon bond between an organoboron compound and an organohalide, the use of bulky phosphine ligands has become standard practice for achieving high yields and turnover numbers, especially with unreactive aryl chlorides or sterically demanding substrates. nih.govnih.gov A palladium catalyst equipped with a ligand derived from this compound would likely exhibit enhanced activity in such transformations. The steric hindrance would stabilize the active catalytic species and promote the coupling of challenging substrates at lower catalyst loadings and milder reaction conditions. nih.gov
Buchwald-Hartwig Amination:
Similarly, in the Buchwald-Hartwig amination, which forms a carbon-nitrogen bond, sterically hindered ligands are crucial for coupling aryl halides with a wide range of amines, including primary and secondary amines, and even ammonia. mit.edu The development of ligands that can effectively facilitate the coupling of sterically hindered reaction partners is an ongoing area of research. nih.govresearchgate.net A ligand based on the this compound framework would be a prime candidate for such applications, potentially enabling previously difficult C-N bond formations.
The table below summarizes the expected impact and research findings for catalysts bearing ligands with significant steric bulk, analogous to what would be expected from derivatives of this compound.
| Catalytic Reaction | Ligand Type | Key Research Findings | Reference |
| Suzuki-Miyaura Coupling | Bulky Dialkylbiaryl Phosphines | - Enables coupling of unactivated aryl chlorides and tosylates. - Allows for reactions with sterically hindered substrates. - Often proceeds at room temperature with low catalyst loadings. | nih.govnih.gov |
| Buchwald-Hartwig Amination | Sterically Demanding Phosphines | - Facilitates C-N coupling with a broad range of amines. - Effective for coupling ortho-substituted aryl halides. - Overcomes challenges associated with sterically hindered coupling partners. | mit.edunih.gov |
| C-O Coupling | Bulky Biaryl Phosphine Ligands | - Enables the coupling of primary alcohols with aryl halides. - Minimizes side reactions like β-hydride elimination. - Effective for reactions at room temperature. | mit.edu |
The continued exploration into the synthesis and application of sterically encumbered ligands, for which this compound is a prime precursor, holds significant promise for advancing the field of homogeneous catalysis. acs.orgnih.gov
Advanced Analytical Methodologies for 3 Bromo 1,2,4,5 Tetraethylbenzene in Complex Matrices
Chromatographic-Mass Spectrometric Techniques for Trace Analysis and Isomer Identification
Chromatography coupled with mass spectrometry is the cornerstone for the analysis of trace organic contaminants. The separation power of chromatography combined with the specificity and sensitivity of mass spectrometry provides a robust platform for identifying and quantifying compounds like 3-Bromo-1,2,4,5-tetraethylbenzene, even when embedded in a complex background.
Comprehensive two-dimensional gas chromatography (GCxGC) coupled with mass spectrometry (MS) offers exceptional resolving power for complex mixtures. In this technique, the sample is subjected to two distinct chromatographic separations. The enhanced separation capacity is particularly advantageous for isolating specific polyalkylated bromobenzene (B47551) isomers from a multitude of other hydrocarbons or halogenated compounds.
For the analysis of this compound, a typical GCxGC setup would involve a nonpolar first-dimension column and a polar second-dimension column. This arrangement separates compounds based on boiling point in the first dimension and polarity in the second, spreading the analytes across a two-dimensional plane. This structured separation (or "structured chromatogram") allows for the distinct separation of this compound from other isomers and matrix components that might co-elute in a single-dimension GC analysis. The use of a Time-of-Flight Mass Spectrometer (TOF-MS) is often preferred due to its high data acquisition speed, which is necessary to adequately sample the very narrow peaks (typically <100 ms) generated by the second-dimension column.
Research on gasoline analysis has demonstrated the power of GCxGC-TOFMS in resolving complex hydrocarbon mixtures. nih.gov A similar workflow can be applied to matrices containing this compound. Furthermore, selective chemical reactions, such as bromination to tag olefins, can be used to increase the discoverability of certain compound classes within the complex 2D chromatogram. nih.govresearchgate.net
Table 1: Illustrative GCxGC-MS Parameters for Analysis of Aromatic Compounds This table presents typical parameters based on the analysis of complex hydrocarbon mixtures, applicable to this compound.
| Parameter | Typical Setting | Rationale/Benefit |
|---|---|---|
| First Dimension (1D) Column | 30 m x 0.25 mm ID, 0.25 µm film (e.g., nonpolar phase) | Separation primarily by boiling point/volatility. |
| Second Dimension (2D) Column | 1-2 m x 0.1 mm ID, 0.1 µm film (e.g., polar phase) | Orthogonal separation based on polarity. |
| Modulation Period | 2-8 seconds | Controls the frequency of transfer from the 1D to the 2D column. |
| MS Detector | Time-of-Flight (TOF) | Required for fast spectral acquisition rates to characterize narrow 2D peaks. |
| Ionization Mode | Electron Ionization (EI) | Provides reproducible fragmentation patterns for library matching. |
For compounds that are less volatile, thermally labile, or for matrices that are not amenable to GC, Liquid Chromatography with High-Resolution Mass Spectrometry (LC-HRMS) is a powerful alternative. This technique is particularly adept at detecting halogenated compounds due to the characteristic isotopic patterns of bromine (79Br and 81Br in an approximate 1:1 ratio) and chlorine.
When analyzing for this compound, LC-HRMS, particularly with Orbitrap or TOF mass analyzers, provides high mass accuracy and resolution. This allows for the determination of the elemental composition of the detected ions, greatly increasing confidence in identification. An automated data analysis tool was developed to specifically prospect for halogenated compounds in LC-HRMS datasets from marine fungi extracts by filtering for the distinct isotopic profiles of bromine and chlorine. nih.gov This type of bioinformatics approach could be readily adapted to screen complex samples for this compound and its degradation products.
Studies on brominated polycyclic aromatic hydrocarbons (BrPAHs) have shown that LC coupled with atmospheric pressure photoionization (APPI) and tandem mass spectrometry (MS/MS) can achieve significantly lower limits of quantification compared to traditional GC-HRMS methods. researchgate.net This enhanced sensitivity is crucial for trace-level detection in environmental samples.
Table 2: Key Advantages of LC-HRMS for Halogenated Compound Analysis
| Feature | Benefit for this compound Analysis |
|---|---|
| High Mass Resolution (>10,000 FWHM) | Separates the target analyte signal from isobaric interferences in the matrix. |
| High Mass Accuracy (<5 ppm) | Allows for the confident determination of the elemental formula (e.g., C14H21Br). |
| Isotopic Pattern Recognition | The distinct M, M+2 pattern for bromine provides a clear signature for brominated compounds. nih.gov |
| Soft Ionization (e.g., ESI, APCI, APPI) | Minimizes fragmentation, preserving the molecular ion for unambiguous molecular weight determination. chromatographyonline.com |
Hyphenated Techniques for Enhanced Resolution and Specificity (e.g., CE-MS)
Capillary electrophoresis-mass spectrometry (CE-MS) is a high-efficiency separation technique that separates ions based on their electrophoretic mobility, which is related to their charge and size. wikipedia.orgchromatographytoday.com This provides a separation mechanism that is orthogonal to both GC and LC, offering a unique tool for resolving particularly difficult isomeric mixtures.
For a neutral molecule like this compound, CE would require the use of micellar electrokinetic chromatography (MEKC), where a surfactant is added to the background electrolyte to form micelles. The neutral analyte partitions into these charged micelles, allowing it to be separated in the electric field.
The primary advantages of CE-MS are its extremely high separation efficiency (leading to very sharp peaks), minimal sample consumption (nanoliter range), and speed. wikipedia.org Coupling CE to MS combines this high-resolution separation with precise mass identification. chromatographytoday.com While challenges exist in interfacing CE with MS, the technique has proven powerful for analyzing complex samples in fields like metabolomics and for discovering disease biomarkers. chromatographytoday.com Its application to environmental analysis could provide a novel method for the specific identification of this compound, especially when standard chromatographic methods fail to achieve baseline resolution from interfering isomers.
Spectroscopic Fingerprinting in Complex Environments (e.g., IR/Raman mapping)
Vibrational spectroscopy techniques, such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provide a "molecular fingerprint" based on the vibrational modes of a molecule's chemical bonds. nih.gov These techniques can be used for identification without the need for chromatographic separation and are often non-destructive. nih.gov
The analysis of halogen-substituted benzenes by FTIR and FT-Raman has shown that the substitution pattern on the benzene (B151609) ring leads to distinct shifts in the vibrational frequencies. nih.gov For this compound, specific vibrational modes associated with the C-Br stretch, the substituted benzene ring, and the ethyl groups would create a unique spectral fingerprint. The "fingerprint region" (typically below 1900 cm⁻¹) is particularly rich in information for characterizing molecules. spectroscopyonline.com
When combined with microscopy, IR and Raman mapping can provide spatially resolved chemical information. This would allow for the visualization of the distribution of this compound on a surface or within a solid matrix, which could be valuable in material science or forensic applications. While water can be a strong interferent in IR spectroscopy, Raman spectroscopy is less affected by aqueous environments, making it suitable for analysis in biological or environmental samples under near-physiological conditions. nih.govu-fukui.ac.jp
Table 3: Potential Spectroscopic Markers for this compound
| Vibrational Mode | Approximate Wavenumber Range (cm⁻¹) | Significance |
|---|---|---|
| C-H stretching (ethyl groups) | 2850-3000 | Indicates the presence of alkyl substituents. |
| C=C stretching (aromatic ring) | 1450-1600 | Characteristic of the benzene ring structure. |
| C-H bending (ethyl groups) | 1375-1470 | Provides information on the alkyl structure. |
| C-Br stretching | 500-650 | A key indicator for the presence of the bromo-substituent. nih.gov |
Development of Novel Detection and Quantification Protocols
Ongoing research aims to improve the sensitivity, specificity, and speed of analyzing halogenated compounds. These developments often focus on novel ionization sources, sample preparation techniques, and data analysis workflows.
Advanced Ionization Sources: While electron ionization (EI) is standard for GC-MS, softer ionization techniques like Atmospheric Pressure Chemical Ionization (APCI) can offer enhanced sensitivity for certain compounds. For brominated flame retardants, GC-APCI-MS/MS has been shown to increase sensitivity by approximately 10-fold compared to methods using EI. chromatographyonline.com This approach promotes the formation of protonated molecules, which can be more stable and abundant for highly brominated congeners.
Automated Data Mining: As seen with LC-HRMS, the development of specialized software for the automated detection of halogenated compounds is a significant advancement. nih.gov Tools that screen large datasets for specific isotopic signatures or neutral losses (e.g., the loss of Br) can drastically reduce data analysis time and help identify novel or unexpected brominated compounds in complex samples.
Derivatization Strategies: Chemical derivatization can be used to improve the chromatographic behavior or detectability of a target analyte. For example, in the analysis of olefins in gasoline, selective bromination was used to tag the target compounds, which were then easily identified by GCxGC-MS. nih.govresearchgate.net A similar concept could be envisioned where a reaction specific to the this compound structure could be used to attach a fluorescent tag for optical detection or a charged group for improved ESI-MS response.
Methodological improvements in sample cleanup, such as the use of specific solid-phase extraction (SPE) cartridges or multi-layered silica/alumina columns, are also critical for removing matrix interferences prior to instrumental analysis, thereby improving the reliability and sensitivity of quantification. nih.gov
Environmental and Green Chemistry Considerations for 3 Bromo 1,2,4,5 Tetraethylbenzene Excluding Toxicity
Environmental Degradation Pathways and Transformation Products
Photodegradation, the breakdown of compounds by light, is a significant environmental degradation pathway for many aromatic compounds. For brominated flame retardants (BFRs), a related class of compounds, photodegradation often proceeds through reductive debromination, where a bromine atom is removed from the aromatic ring. nih.gov This process can be influenced by the solvent and the wavelength of light. nih.govnih.gov
Studies on various brominated flame retardants have shown that the rate of photodegradation can be significant. For instance, the degradation kinetics of several new brominated flame retardants (NBFRs) were found to follow a first-order kinetic model, with degradation rates being highly dependent on the irradiation wavelength. nih.govnih.gov The degradation was fastest under full-spectrum light (180–400 nm) compared to longer wavelengths. nih.govnih.gov It is plausible that 3-Bromo-1,2,4,5-tetraethylbenzene would undergo a similar photodegradation process, likely initiated by the cleavage of the carbon-bromine bond, which is generally weaker than the C-C and C-H bonds of the alkyl substituents. nih.gov The ethyl groups on the benzene (B151609) ring may also be susceptible to photo-oxidation.
Table 1: Photodegradation Rates of Selected New Brominated Flame Retardants (NBFRs) under Different Light Wavelengths
| Compound | Degradation Rate (min⁻¹) at 180-400 nm | Degradation Rate (min⁻¹) at 334-365 nm | Degradation Rate (min⁻¹) at 400-700 nm |
| Hexabromobenzene (HBB) | 0.1702 | 0.0265 | 0.0058 |
| Pentabromotoluene (PBT) | 0.3008 | 0.0433 | 0.0099 |
| Pentabromoethylbenzene (PBEB) | Not specified | Not specified | Not specified |
| Pentabromobenzyl acrylate (B77674) (PBBA) | Not specified | Not specified | Not specified |
Source: Adapted from studies on the photodegradation of NBFRs. nih.govnih.gov
The microbial degradation of aromatic compounds is a key process in their removal from the environment. nih.govnih.gov Bacteria have evolved diverse metabolic pathways to utilize aromatic compounds as sources of carbon and energy. nih.gov For alkylbenzenes, biodegradation often initiates with the oxidation of the alkyl side chains. nih.gov In the case of halogenated aromatic compounds, the initial attack can also involve the removal of the halogen atom.
Microbial consortia have been shown to be effective in degrading brominated organic compounds. mdpi.com The degradation of these compounds can occur under both aerobic and anaerobic conditions. youtube.com For instance, some bacteria can utilize alkylbenzenes under denitrifying conditions. The process often involves the mineralization of the aromatic ring.
Given the structure of this compound, it is likely that its biotransformation would involve initial oxidation of one or more of the ethyl groups to form corresponding alcohols, aldehydes, and carboxylic acids. Subsequently, or concurrently, dehalogenation could occur, followed by cleavage of the aromatic ring. The presence of multiple bulky ethyl groups might sterically hinder the enzymatic attack and thus affect the rate of biodegradation.
Metabolite Identification and Fate Prediction in Environmental Compartments
Predicting the identity and fate of metabolites is crucial for understanding the full environmental impact of a chemical. Based on the known biotransformation pathways of similar compounds, the initial metabolites of this compound in environmental compartments like soil and water are likely to be hydroxylated derivatives.
For example, the microbial degradation of isopropylbenzene has been shown to produce various hydroxylated intermediates. nih.gov Similarly, the metabolism of other brominated aromatic compounds often results in the formation of bromophenols and catechols. Therefore, potential metabolites of this compound could include:
Ethyl-hydroxylated derivatives (e.g., 1-(3-bromo-2,4,5-triethylphenyl)ethanol)
Debrominated and hydroxylated products (e.g., 2,3,5,6-tetraethylphenol)
Ring-cleavage products following dihydroxylation
These intermediate metabolites may have different mobility, persistence, and bioavailability in the environment compared to the parent compound. Their ultimate fate would be further degradation and eventual mineralization to carbon dioxide and water by a consortium of microorganisms. nih.gov
Green Synthesis Approaches for Reduced Environmental Impact
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. For the synthesis of this compound, which is likely prepared through the electrophilic bromination of 1,2,4,5-tetraethylbenzene, several green chemistry strategies can be applied.
Traditional aromatic bromination often employs halogenated organic solvents, which are environmentally persistent and toxic. A greener alternative is to conduct these reactions in more benign media, such as water, or under solvent-free conditions.
Recent research has demonstrated the feasibility of brominating various aromatic compounds in aqueous systems. rsc.orgresearchgate.net For example, an aqueous solution of calcium bromide and bromine (CaBr₂–Br₂) has been used as an efficient brominating agent at room temperature without the need for a metal catalyst. rsc.org This method offers the advantage of easy product isolation and the potential for recycling the aqueous phase. Similarly, an aluminum bromide-bromine (AlBr₃-Br₂) system in water has also been shown to be effective for the regioselective bromination of aromatic compounds. researchgate.net
The use of recyclable catalysts is a cornerstone of green chemistry, as it minimizes waste and reduces costs. For aromatic bromination, several recyclable catalytic systems have been developed.
Heterogeneous catalysts, such as zeolites, offer advantages in terms of easy separation from the reaction mixture and potential for reuse. researchgate.net For instance, Ca²⁺-Y zeolite has been shown to effectively catalyze the para-selective bromination of chlorobenzene. researchgate.net Another approach involves the use of recyclable catalyst systems like iodobenzene (B50100) in combination with an oxidant for the bromination of electron-rich aromatic compounds. organic-chemistry.org The use of ionic liquids as recyclable catalysts and solvents for bromination has also been explored. nih.gov
Table 2: Examples of Green Catalytic Systems for Aromatic Bromination
| Catalytic System | Reaction Conditions | Advantages |
| Aqueous CaBr₂–Br₂ | Room temperature, water | No metal catalyst, recyclable aqueous phase, high yields |
| Aqueous AlBr₃-Br₂ | Water | Fast, regioselective, eco-friendly |
| Ca²⁺-Y Zeolite | Br₂/SO₂Cl₂ | Heterogeneous, recyclable, high selectivity |
| Iodobenzene/m-CPBA | Tetrahydrofuran | Recyclable catalyst, mild conditions |
| Ionic Liquids (e.g., [C₄Py]NO₃) | With HBr or NaBr/AcOH, O₂ | Reusable, can achieve multi-bromination |
Source: Compiled from various studies on green bromination methods. rsc.orgresearchgate.netresearchgate.netorganic-chemistry.orgnih.gov
While these green synthesis methods have not been specifically reported for this compound, their successful application to a wide range of other aromatic compounds suggests their potential applicability for a more environmentally benign synthesis of this compound.
Sustainable Manufacturing Practices and Life Cycle Assessment
Sustainable Manufacturing Practices
The theoretical sustainable manufacturing of this compound would hinge on the application of the Twelve Principles of Green Chemistry. sigmaaldrich.com These principles aim to reduce the environmental impact of chemical processes. resolvemass.ca
Waste Prevention: The ideal synthesis would be designed to produce minimal to no waste, which is a core tenet of green chemistry. sigmaaldrich.com
Atom Economy: The synthetic pathway should be optimized to maximize the incorporation of all reactant materials into the final product, thus minimizing byproducts. acs.org
Less Hazardous Chemical Syntheses: This principle would guide the selection of reagents and reaction pathways to avoid the use and generation of substances with significant hazards. sigmaaldrich.com For instance, developing a catalytic bromination process using a recyclable or benign catalyst would be preferable to traditional methods that may use more hazardous reagents. rsc.org
Designing Safer Chemicals: While excluding toxicity, this principle also involves designing the molecule to be effective for its purpose while having minimal intrinsic environmental impact.
Safer Solvents and Auxiliaries: The use of hazardous organic solvents should be minimized or replaced with greener alternatives like water, supercritical fluids, or bio-based solvents. frontiersin.org Solvent-free conditions would be an even more sustainable option. resolvemass.ca
Design for Energy Efficiency: Synthetic methods should ideally be conducted at ambient temperature and pressure to reduce energy consumption. acs.org Exploring alternative energy sources such as microwave irradiation or photochemistry could offer more energy-efficient routes compared to conventional thermal methods. resolvemass.ca
Use of Renewable Feedstocks: A truly sustainable approach would consider the use of renewable starting materials for the synthesis of the tetraethylbenzene precursor. sigmaaldrich.com Research into producing benzene from renewable sources like lignin (B12514952) is an example of this principle in action for a parent compound. researchgate.net
Reduce Derivatives: The synthetic route should be designed to avoid unnecessary protection and deprotection steps, as these add to the reagent load and waste generation. acs.org
Catalysis: Catalytic reagents are favored over stoichiometric ones because they are used in smaller quantities and can often be recycled and reused, increasing reaction efficiency and reducing waste. resolvemass.ca
Design for Degradation: Ideally, the chemical product should be designed to break down into innocuous products at the end of its functional life and not persist in the environment. sigmaaldrich.com The biodegradation of other brominated organic compounds has been studied and could provide insights into designing for degradability. mdpi.com
Real-time Analysis for Pollution Prevention: Implementing in-process monitoring can help to prevent the formation of byproducts and ensure reaction completion, thus minimizing waste.
Inherently Safer Chemistry for Accident Prevention: The substances and the forms of substance used in a chemical process should be chosen to minimize the potential for chemical accidents, including releases, explosions, and fires.
Life Cycle Assessment (LCA)
A formal Life Cycle Assessment for this compound would be a comprehensive "cradle-to-grave" analysis of its environmental impacts. This would involve quantifying the resource use and emissions associated with every stage of its existence:
Raw Material Acquisition: This stage would assess the environmental impact of obtaining the necessary precursors, such as the aromatic hydrocarbon and the brominating and ethylating agents.
Manufacturing: This would involve a detailed analysis of the energy, water, and solvent inputs for the synthesis, as well as the quantity and nature of any waste products generated.
Transportation and Distribution: The environmental costs associated with moving the raw materials and the final product would be calculated.
Use Phase: The impact during the compound's application would be considered, although this is highly dependent on its specific use.
End-of-Life: This final stage would evaluate the environmental fate of the compound, including its potential for recycling, degradation, or long-term persistence in the environment. nih.gov
The following interactive data table provides a hypothetical framework for the types of metrics that would be evaluated in a life cycle assessment for a chemical like this compound. The values are illustrative and not based on actual data for this specific compound.
Hypothetical Life Cycle Assessment Metrics for 1 kg of this compound
| Life Cycle Stage | Parameter | Hypothetical Value | Potential for Improvement through Green Chemistry |
| Raw Material Acquisition | Embodied Energy | 200 MJ | Sourcing precursors from renewable or recycled feedstocks. |
| Manufacturing | Process Energy Consumption | 150 MJ | Utilizing catalytic methods at lower temperatures; alternative energy sources. acs.org |
| Manufacturing | Water Usage | 500 L | Implementing water recycling loops; using air-cooled condensers. |
| Manufacturing | Solvent Loss | 10 kg | Switching to greener solvents; implementing solvent recovery systems. resolvemass.ca |
| Manufacturing | Waste Generation | 25 kg | Improving atom economy; using recyclable catalysts. acs.org |
| End-of-Life | Persistence in Environment | High | Designing the molecule for enhanced biodegradability. sigmaaldrich.com |
Future Research Directions and Emerging Opportunities for 3 Bromo 1,2,4,5 Tetraethylbenzene Studies
Exploration of Asymmetric Synthesis and Chiral Derivatization
The synthesis of chiral molecules is a cornerstone of modern chemistry, particularly in the pharmaceutical and materials science industries. umontreal.ca The polysubstituted framework of 3-Bromo-1,2,4,5-tetraethylbenzene is an ideal candidate for the exploration of atropisomerism, a type of chirality arising from restricted rotation around a single bond. acs.org
Future research could focus on the development of catalytic asymmetric methods to introduce chirality. This might involve:
Atroposelective Cross-Coupling Reactions: Developing transition-metal catalyzed cross-coupling reactions (e.g., Suzuki, Stille, or Buchwald-Hartwig) that can form a chiral axis by coupling the bromine-bearing carbon with a bulky nucleophile. The challenge lies in designing chiral ligands that can effectively control the stereochemistry in such a sterically hindered environment. acs.org
Enantioselective C-H Functionalization: Exploring the selective functionalization of the ethyl groups' methylene (B1212753) (CH2) or methyl (CH3) protons using chiral catalysts. This would create stereocenters within the side chains, leading to a different class of chiral derivatives.
Chiral Derivatization: Using chiral reagents to derivatize the bromo-substituted position, creating diastereomers that could potentially be separated. For instance, reaction with a chiral organometallic reagent could lead to the formation of atropisomeric biaryl compounds. nih.gov
The successful synthesis of chiral derivatives of this compound could yield novel ligands for asymmetric catalysis, chiral selectors for chromatography, or advanced materials with unique optical properties. rsc.org
Development of Advanced Materials with Tunable Properties from Derivatives
The unique substitution pattern of this compound makes it a compelling building block for advanced materials. mdpi.com The bromo-substituent serves as a versatile handle for further functionalization, allowing for the synthesis of a wide array of derivatives with tailored electronic, optical, and physical properties.
Key areas for future materials science research include:
Organic Electronics: Derivatives of this compound could be investigated as components in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The tetra-ethyl substitution can enhance solubility and influence molecular packing, which are critical parameters for device performance. rsc.org
Porous Organic Polymers (POPs) and Metal-Organic Frameworks (MOFs): The rigid and well-defined geometry of this compound makes it an excellent candidate for incorporation into porous materials. By replacing the bromine with other functional groups capable of polymerization or coordination with metal ions, novel materials with high surface areas and specific pore sizes could be created for applications in gas storage, separation, and catalysis.
Liquid Crystals: The elongated and somewhat flattened structure that can be derived from this core is conducive to the formation of liquid crystalline phases. By attaching long alkyl chains or other mesogenic groups, new liquid crystal materials with specific phase transition temperatures and optical properties could be developed.
The ability to tune the properties of these materials by modifying the substituents on the benzene (B151609) ring is a significant advantage. For example, the introduction of electron-donating or electron-withdrawing groups can alter the HOMO/LUMO energy levels, which is crucial for applications in organic electronics.
Deeper Mechanistic Understanding through in situ Spectroscopic Techniques
The electrophilic aromatic substitution (EAS) reaction to form this compound, and its subsequent reactions, offer opportunities for detailed mechanistic studies. libretexts.org The steric hindrance from the four ethyl groups can significantly influence reaction rates and regioselectivity, providing a model system to study these effects. acs.org
Future research in this area could employ advanced in situ spectroscopic techniques to gain a deeper understanding of the reaction mechanisms:
NMR and IR Spectroscopy: Real-time monitoring of the reaction mixture can provide information on the formation of intermediates, such as the sigma complex (arenium ion), and the kinetics of the reaction. libretexts.orgrsc.org
Computational Chemistry: Density Functional Theory (DFT) calculations can be used to model the reaction pathway, predict the structures and energies of transition states and intermediates, and explain the observed regioselectivity. rsc.orgresearchgate.net This can be particularly insightful for understanding why bromine adds to the specific position in such a crowded molecule. rsc.org
Raman and UV-Vis Spectroscopy: These techniques can also be used to follow the reaction progress and identify transient species.
A detailed understanding of the bromination mechanism and the reactivity of this compound in further transformations is crucial for optimizing reaction conditions and designing new synthetic routes. nih.govsigmaaldrich.com
Integration into Supramolecular Chemistry and Host-Guest Systems
Supramolecular chemistry focuses on the study of non-covalent interactions between molecules. beilstein-journals.org The electron-rich aromatic core and the potential for halogen bonding through the bromine atom make this compound and its derivatives interesting components for supramolecular assemblies. mdpi.com
Emerging opportunities in this field include:
Host-Guest Chemistry: The tetra-ethylated benzene core could act as a guest molecule, fitting into the cavity of larger host molecules like cyclodextrins, calixarenes, or pillararenes. researchgate.net The study of these host-guest complexes could lead to new systems for molecular recognition, sensing, or drug delivery.
Self-Assembly: Derivatives of this compound could be designed to self-assemble into well-defined nanostructures, such as nanotubes, nanorods, or vesicles. This could be achieved by introducing functional groups that can form hydrogen bonds, pi-pi stacking interactions, or other non-covalent bonds. beilstein-journals.org
Molecular Machines: The rotational properties of biaryl systems derived from this compound could be exploited in the design of molecular motors or switches, where the rotation around the single bond can be controlled by external stimuli like light or heat.
The interplay of steric and electronic effects in this molecule can lead to unique and highly selective supramolecular systems.
Challenges and Perspectives in Precision Synthesis of Highly Substituted Aromatic Compounds
The synthesis of polysubstituted aromatic compounds with precise control over the substitution pattern remains a significant challenge in organic chemistry. libretexts.org this compound exemplifies the difficulties associated with creating sterically crowded molecules.
Future research will need to address several key challenges:
Regioselectivity: Developing synthetic methods that allow for the selective functionalization of one specific position on a polysubstituted benzene ring is a major hurdle. This is especially true when multiple positions are sterically and electronically similar. acs.org
Steric Hindrance: Overcoming the steric bulk of existing substituents to introduce new functional groups is often difficult and requires harsh reaction conditions, which can limit the functional group tolerance. acs.org
Scalability: Many modern synthetic methods that work well on a small scale are difficult to translate to the larger scales needed for industrial applications.
Addressing these challenges will require the development of new catalytic systems, the exploration of novel reaction pathways such as C-H activation, and a deeper understanding of the factors that govern reactivity in crowded aromatic systems. scitechdaily.comresearchgate.net The pursuit of efficient and selective syntheses for molecules like this compound will continue to drive innovation in synthetic organic chemistry. umontreal.ca
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 3-Bromo-1,2,4,5-tetraethylbenzene?
- Methodology : A plausible route involves sequential Friedel-Crafts alkylation of bromobenzene derivatives. First, ethylation via Friedel-Crafts using ethyl chloride/AlCl₃ introduces ethyl groups at the 1,2,4,5 positions. Bromination at the 3-position can be achieved using electrophilic brominating agents (e.g., Br₂/FeBr₃) under controlled conditions.
- Key Considerations : Steric hindrance from the ethyl groups may require elevated temperatures or prolonged reaction times. Monitor regioselectivity using TLC or GC-MS .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) is recommended to isolate the product .
Q. How can I verify the purity and structure of this compound?
- Analytical Techniques :
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm ethyl group integration and bromine substitution patterns. Aromatic proton signals will exhibit splitting due to substituent proximity.
- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight (expected: C₁₀H₁₃Br).
- Elemental Analysis : Confirm Br content (theoretical: ~26.5%).
Q. What solvents and conditions are optimal for storing this compound?
- Storage : Store in amber vials under inert gas (Ar/N₂) at -20°C to prevent degradation. Avoid exposure to moisture or light, as bromoarenes are prone to hydrolysis and radical-mediated decomposition .
Advanced Research Questions
Q. How can density functional theory (DFT) guide reaction optimization for brominated tetraethylbenzenes?
- Approach : Use DFT (e.g., B3LYP/6-31G*) to model transition states and predict regioselectivity during bromination. Exact exchange functionals (e.g., hybrid methods) improve accuracy for aromatic systems .
- Application : Calculate activation energies for competing bromination pathways to identify kinetic vs. thermodynamic control. Compare with experimental yields .
Q. What strategies mitigate steric hindrance in cross-coupling reactions involving this compound?
- Methodology :
- Buchwald-Hartwig Amination : Use bulky ligands (e.g., XPhos) to stabilize palladium catalysts and enhance turnover.
- Suzuki-Miyaura Coupling : Employ microwave irradiation to overcome steric barriers.
Q. How can this compound be used in bioorthogonal chemistry?
- Application : The bromine atom serves as a handle for nucleophilic aromatic substitution (SNAr) with biomolecules. For example, conjugate with tetrazine-modified proteins for click-to-release applications (see for analogous tetrazine systems) .
- Experimental Design : React with sodium azide to form an azide derivative, then perform strain-promoted azide-alkyne cycloaddition (SPAAC) with dibenzocyclooctyne (DBCO)-tagged probes .
Q. What precautions are necessary for handling air-sensitive intermediates in its synthesis?
- Protocol : Use Schlenk lines or gloveboxes for moisture-sensitive steps (e.g., Grignard reactions). outlines inert-atmosphere techniques for analogous compounds .
Data Contradictions and Resolution
Q. Discrepancies in reported bromination efficiencies for sterically hindered aromatics: How to resolve?
- Analysis : Some studies (e.g., ) report lower yields for bromination of ethyl-substituted benzenes, while others ( ) achieve >80% yields using Br₂/HBr mixtures.
- Resolution : Optimize bromine stoichiometry (1.2–1.5 eq.) and use polar aprotic solvents (e.g., DCE) to enhance electrophilicity. Monitor via in situ IR for Br₂ consumption .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
